Vincosamide

Catalog No.
S1525175
CAS No.
23141-27-7
M.F
C26H30N2O8
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincosamide

CAS Number

23141-27-7

Product Name

Vincosamide

IUPAC Name

(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1

InChI Key

LBRPLJCNRZUXLS-AZVRXDBZSA-N

SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Synonyms

vincosamide

Canonical SMILES

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4

Vincosamide is a naturally occurring compound belonging to the class of glycosides, isolated from the leaves of the plant Vinca minor L. (Lesser Periwinkle) []. While not currently used clinically, it has garnered interest in scientific research due to its potential biological activities. Here's a closer look at its applications in this realm:

Anti-cancer properties

Studies suggest that vincosamide might possess anti-cancer properties. Research has shown that it can induce cell death (apoptosis) in various cancer cell lines, including those from breast, lung, and colon cancers [, ]. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells []. These findings warrant further investigation to explore its potential as an anti-cancer agent.

Anti-inflammatory properties

Vincosamide has also been investigated for its potential anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, such as cytokines and nitric oxide, in immune cells []. This suggests that it might be beneficial in alleviating inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is needed to confirm its efficacy and safety in these contexts.

Vincosamide is a naturally occurring alkaloid derived from the plant Sarcocephalus latifolius. It is structurally related to strictosamide and exhibits a range of biological activities, including potential anticancer and anthelmintic effects. Vincosamide's molecular formula is C16H20N2O4C_{16}H_{20}N_2O_4, and it features a complex indole structure that contributes to its pharmacological properties.

Vincosamide can undergo various chemical transformations, particularly through acid-catalyzed reactions. One notable reaction involves the transformation of strictosamide into vincoside lactam, which is facilitated by acid catalysis. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purify the resultant compounds .

Key Reactions:

  • Acid-Catalyzed Transformation: Involves converting strictosamide to vincoside lactam.
  • Pictet–Spengler Reaction: This reaction can be utilized for synthesizing vincosamide from simpler precursors, where it partially precipitates from the reaction mixture during synthesis .

Vincosamide has demonstrated significant biological activity, particularly in cancer research. Studies indicate that it inhibits malignant behaviors in hepatocellular carcinoma (HCC) cells by activating apoptotic pathways. Key findings include:

  • Activation of caspase-3, promoting apoptosis.
  • Inhibition of oncogenic signaling pathways, such as the phosphoinositide 3-kinase/AKT pathway.
  • Suppression of cancer stem cell markers and metastatic behavior in HCC cells .

Additionally, vincosamide exhibits anthelmintic properties, making it useful in treating parasitic infections .

The synthesis of vincosamide can be achieved through several methods:

  • Isolation from Natural Sources: Extracted from Sarcocephalus latifolius, where it can be purified using solvent extraction techniques.
  • Chemical Synthesis: Utilizing reactions like the Pictet–Spengler reaction to form vincosamide from indole derivatives .
  • Acid-Catalyzed Reactions: Transforming strictosamide into vincosamide through well-controlled acid-catalyzed processes .

Vincosamide has several applications in medicinal chemistry:

  • Anticancer Agent: Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy.
  • Anthelmintic Treatment: Effective against certain parasitic infections due to its anthelmintic properties .
  • Cardioprotective Effects: Research indicates potential benefits in reducing cardiac markers associated with damage, suggesting its use in cardiovascular health .

Studies on vincosamide's interactions have shown its synergistic effects with other compounds, enhancing its efficacy:

  • It has been observed to work alongside TRAIL (TNF-related apoptosis-inducing ligand) to amplify caspase-3 activation in HCC cells, indicating potential for combination therapies in cancer treatment .
  • Vincosamide's interactions with signaling pathways suggest that it may modulate various cellular responses, making it a versatile compound for further research.

Vincosamide shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

CompoundSourceKey Activity
StrictosamideSarcocephalus latifoliusAnthelmintic
VincristineCatharanthus roseusAnticancer
VinblastineCatharanthus roseusAnticancer
AjmalicineRauvolfia serpentinaAntihypertensive

Uniqueness of Vincosamide

Vincosamide is unique due to its dual activity as both an anticancer agent and an anthelmintic, setting it apart from other similar compounds primarily focused on one therapeutic area. Its specific mechanism of action involving apoptosis induction and modulation of stemness markers further distinguishes it from other indole alkaloids.

Vincosamide was first isolated in 2003 from the leaves of Psychotria leiocarpa (Rubiaceae), a shrub native to southern Brazil. Initial structural elucidation revealed it as N,β-D-glucopyranosyl vincosamide, marking the first report of an N-glycosylated monoterpenoid indole alkaloid. The compound constituted up to 2.5% of leaf dry weight in field-grown plants, with lower concentrations in stems (0.2%) and fruits (1.5%). Its identification resolved prior ambiguities in Psychotria alkaloid chemistry, establishing a new biosynthetic pathway for glycosylated MIAs.

Classification Within Monoterpenoid Indole Alkaloids

Vincosamide belongs to the Corynanthe-type MIAs, characterized by a secologanin-derived C9 fragment fused to a tryptamine moiety. Key structural features include:

FeatureDescription
Core structureTetracyclic framework with indole and glucopyranosyl groups
Molecular formulaC₂₆H₃₀N₂O₈
Molecular weight498.5 g/mol
Glycosylation siteN-1 of the indole nucleus

This classification aligns it with pharmacologically significant alkaloids like yohimbine, though its glycosylation confers distinct solubility and bioactivity.

Taxonomic Distribution in Rubiaceae and Beyond

While predominantly found in Psychotria species, vincosamide occurs in:

Plant FamilySpeciesTissue LocalizationConcentration (% Dry Weight)
RubiaceaePsychotria leiocarpaLeaves, fruits1.5–2.5
Sarcocephalus latifoliusLeavesNot quantified
LoganiaceaeStrychnos peckiiLeavesTrace amounts

This distribution suggests evolutionary conservation of biosynthetic pathways across related families, though ecological roles remain under investigation.

Research Evolution and Current Knowledge

Research has progressed through three phases:

  • Structural Era (2003–2010): Focused on isolation and NMR-based characterization.
  • Bioactivity Exploration (2011–2020): Identified anti-inflammatory, anticholinesterase, and antioxidant properties.
  • Translational Phase (2021–Present): Demonstrated anticancer effects in hepatocellular carcinoma models.

Recent breakthroughs include:

  • Anticancer activity: 80 µg/mL vincosamide inhibited HCC cell proliferation by 72% via PI3K/AKT pathway modulation.
  • Neuroprotection: 30 mg/kg doses reduced acetylcholinesterase activity by 58% in murine frontal cortex.
  • Oxidative stress mitigation: Quenched 89% of hydrogen peroxide in in situ assays.

Primary Plant Sources: Psychotria, Uncaria, and Sinoadina Species

Vincosamide is predominantly isolated from plants within the Rubiaceae and Rubiaceae-associated families. The genus Psychotria, particularly Psychotria leiocarpa, serves as a primary source. In this species, vincosamide was first identified in methanolic leaf extracts and linked to anti-inflammatory and anticholinesterase activities [1]. The alkaloid’s presence extends to Uncaria rhynchophylla (Rubiaceae), a climbing plant used in traditional medicine, and Sinoadina racemosa (Rubiaceae), a tree species native to East Asia [2] [3] [5]. These plants accumulate vincosamide as part of their secondary metabolite repertoire, with concentrations varying across tissues and developmental stages.

Tissue-Specific Distribution in Plants

Vincosamide exhibits distinct tissue localization patterns. In Psychotria leiocarpa, the highest concentrations occur in leaves (up to 2.5% dry weight) and fruit pulp (1.5% dry weight), while stems and seeds contain lower amounts (0.2% and 0.1%, respectively) [6]. Roots lack detectable levels, suggesting biosynthesis is restricted to aerial tissues. Similar compartmentalization occurs in Uncaria rhynchophylla, where leaves and young stems show higher alkaloid content compared to mature woody tissues [3]. This spatial distribution aligns with defense-oriented resource allocation, prioritizing protection of photosynthetic and reproductive structures.

Environmental Factors Influencing Vincosamide Production

Light intensity emerges as a critical regulator of vincosamide biosynthesis. Studies on Psychotria leiocarpa seedlings demonstrate that light exposure increases alkaloid accumulation independently of sucrose availability [6]. Field-grown plants under full sunlight exhibit 30–50% higher leaf vincosamide levels compared to shaded counterparts. Temperature fluctuations and water stress also modulate production, though specific thresholds remain uncharacterized. Soil nutrient composition, particularly nitrogen availability, inversely correlates with alkaloid yield—a trade-off common in plant secondary metabolism [6].

Light-Dependent Regulation Mechanisms

The photoregulation of vincosamide biosynthesis involves complex molecular interactions. In Psychotria leiocarpa, blue light receptors (cryptochromes) and red/far-red receptors (phytochromes) likely activate transcription factors binding to promoters of key biosynthetic genes [6]. Light exposure upregulates strictosidine synthase homologs, enzymes central to monoterpenoid indole alkaloid pathways. This regulation ensures diurnal production rhythms, with peak vincosamide levels coinciding with midday light intensity. The absence of light-responsive elements in root tissues explains the alkaloid’s exclusion from subterranean organs [6].

Ecological Role in Plant Defense Systems

Vincosamide functions as a multipurpose defensive compound. Its anticholinesterase activity [1] disrupts neurotransmitter systems in herbivorous insects, causing paralysis and feeding deterrence. In Psychotria leiocarpa, leaf damage triggers localized vincosamide accumulation at wound sites, indicating jasmonate-mediated induction [6]. The alkaloid also exhibits broad-spectrum antimicrobial properties, inhibiting fungal hyphae growth by 60–75% at concentrations of 100 µg/mL [5]. Field observations correlate high vincosamide levels with reduced incidence of leaf-chewing Lepidoptera and rust fungi infestations [6].

XLogP3

0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

498.20021592 g/mol

Monoisotopic Mass

498.20021592 g/mol

Heavy Atom Count

36

Appearance

Powder

Dates

Modify: 2023-08-15

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